![molecular formula C20H12ClIN2OS B4665161 N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-iodobenzamide](/img/structure/B4665161.png)
N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-iodobenzamide
Overview
Description
N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-iodobenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research.
Mechanism of Action
The mechanism of action of N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-iodobenzamide is not fully understood. However, it is believed to bind to a specific target protein, which leads to changes in cellular signaling pathways and ultimately affects cellular processes such as proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
Studies have shown that N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-iodobenzamide can induce cell death in cancer cells by activating apoptotic pathways. It has also been found to inhibit the growth and migration of cancer cells. In addition, it has been shown to bind to specific protein targets in the brain, which may have implications for neurological disorders.
Advantages and Limitations for Lab Experiments
One advantage of using N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-iodobenzamide in lab experiments is its fluorescent properties, which allow for easy detection and visualization. Additionally, its potential therapeutic effects in cancer treatment make it a promising compound for further research. However, limitations include its high cost and the need for specialized equipment for imaging studies.
Future Directions
Future research on N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-iodobenzamide could focus on further investigating its potential therapeutic effects in cancer treatment, as well as its implications for neurological disorders. Additionally, studies could explore the use of this compound in combination with other drugs for enhanced therapeutic effects. Further development of imaging techniques using this compound could also be explored.
Scientific Research Applications
N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-iodobenzamide has been found to have potential applications in various scientific research fields. It has been used as a fluorescent probe for studying protein-protein interactions, as well as a radioligand for imaging studies in positron emission tomography (PET) and single-photon emission computed tomography (SPECT). Additionally, it has been investigated for its potential therapeutic effects in cancer treatment.
properties
IUPAC Name |
N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-iodobenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12ClIN2OS/c21-14-10-9-12(20-24-16-7-3-4-8-18(16)26-20)11-17(14)23-19(25)13-5-1-2-6-15(13)22/h1-11H,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJSIPQYVBKVBHH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4S3)Cl)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12ClIN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.